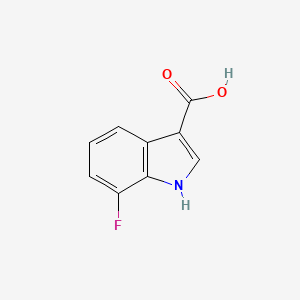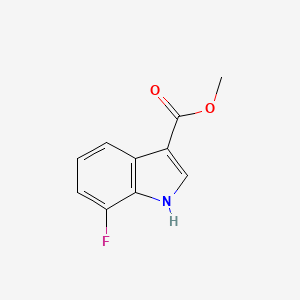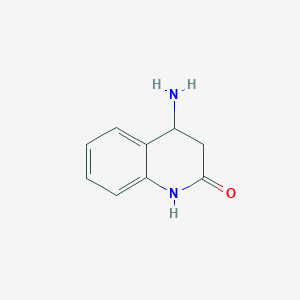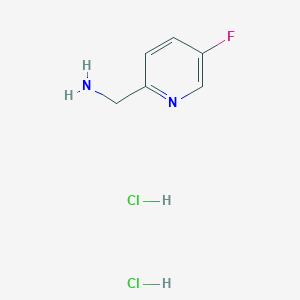![molecular formula C25H17ClN4O B3030112 3-(8-氯-1-(2-苯基喹啉-7-基)咪唑并[1,5-a]吡嗪-3-基)环丁酮 CAS No. 867165-62-6](/img/structure/B3030112.png)
3-(8-氯-1-(2-苯基喹啉-7-基)咪唑并[1,5-a]吡嗪-3-基)环丁酮
描述
The compound “3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone” is a chemical compound with the CAS Number: 867165-62-6 . It has a molecular weight of 424.89 . The IUPAC name for this compound is 3-[8-chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H17ClN4O/c26-24-23-22 (29-25 (18-12-19 (31)13-18)30 (23)11-10-27-24)17-7-6-16-8-9-20 (28-21 (16)14-17)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
胰岛素样生长因子-I 受体 (IGF-IR) 抑制
该化合物的一项重大应用是抑制胰岛素样生长因子-I 受体 (IGF-IR)。Mulvihill 等人 (2008) 的一项研究描述了喹啉基衍生的咪唑并[1,5-a]吡嗪作为强效 IGF-IR 抑制剂的合成和生物活性。这项研究重点介绍了该化合物在抑制 IGF-IR 的配体刺激的自磷酸化及其下游通路中的潜力,表明其在靶向某些癌细胞和肿瘤学研究中的适用性 (Mulvihill 等人,2008)。
新型合成方法
Ramesha 等人 (2016) 开发了一种合成咪唑并[1,5-a]吡啶和三唑并吡啶的有效方法,这可能会对合成该化合物产生影响。他们的工作提供了一种具有温和条件、反应时间短和高产率等优点的多功能方法,有可能提高该化合物用于研究目的的可及性和可行性 (Ramesha 等人,2016)。
抗菌活性
Prasad (2021) 进行的一项研究重点是合成咪唑并[1,2-a]吡嗪的衍生物,这些衍生物与该化合物密切相关。这些衍生物表现出抗菌活性,表明类似的化合物,例如 3-(8-氯-1-(2-苯基喹啉-7-基)咪唑并[1,5-a]吡嗪-3-基)环丁酮,也可能表现出抗菌特性。这为开发新的抗菌剂开辟了潜在的应用 (Prasad,2021)。
抗肿瘤和抗增殖活性
Bazin 等人 (2016) 合成了一系列咪唑并[1,2-a]吡嗪-6-基)脲并评估了它们的抗增殖作用,特别针对非小细胞肺癌细胞系中的 P53 基因。这表明 3-(8-氯-1-(2-苯基喹啉-7-基)咪唑并[1,5-a]吡嗪-3-基)环丁酮等化合物可以在癌症研究中得到应用,特别是在开发针对癌细胞中特定遗传途径的疗法方面 (Bazin 等人,2016)。
安全和危害
属性
IUPAC Name |
3-[8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-24-23-22(29-25(18-12-19(31)13-18)30(23)11-10-27-24)17-7-6-16-8-9-20(28-21(16)14-17)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRWMNNXWPDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139380 | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone | |
CAS RN |
867165-62-6 | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867165-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


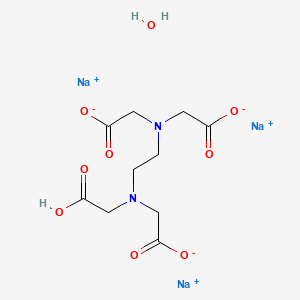
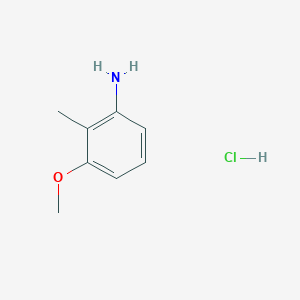
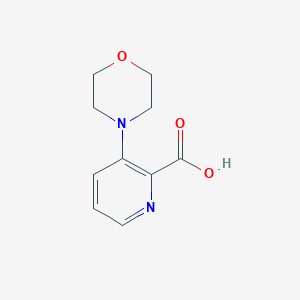
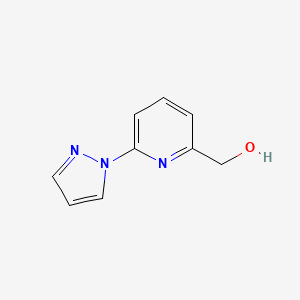
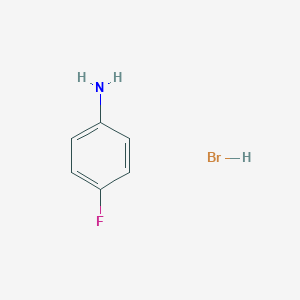
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
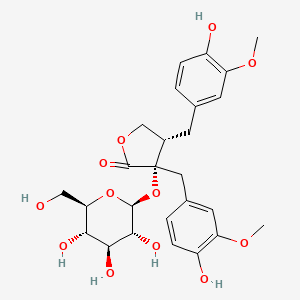
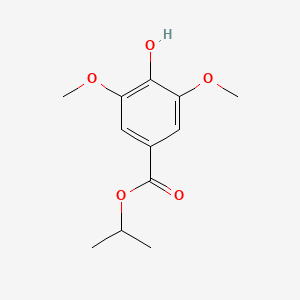
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)
